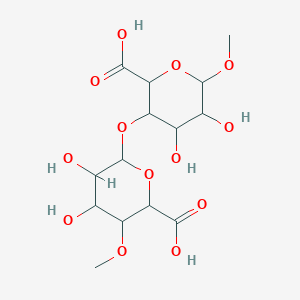![molecular formula C32H33N3O3 B012508 7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one CAS No. 103445-01-8](/img/structure/B12508.png)
7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one', commonly known as 'EHAP', is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHAP is a spirocyclic compound that possesses a unique structural framework, making it an attractive target for synthetic chemists.
Aplicaciones Científicas De Investigación
EHAP has been extensively studied for its potential applications in various fields. The compound has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. EHAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain that lead to Alzheimer's disease. EHAP has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
EHAP exerts its biological activity through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. EHAP has also been shown to activate the AMPK pathway, which is involved in energy regulation and cell growth. The compound has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Efectos Bioquímicos Y Fisiológicos
EHAP has been shown to possess various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. EHAP has also been shown to inhibit the migration and invasion of cancer cells. The compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. EHAP has also been shown to improve cognitive function and reduce the levels of amyloid-beta peptides in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EHAP possesses several advantages for lab experiments. The compound is relatively stable and can be synthesized in high yield and high purity. EHAP has also been shown to possess low toxicity, making it a potential candidate for drug development. However, EHAP also possesses certain limitations. The compound is relatively new and requires further research to fully understand its biological activity and potential applications. EHAP also requires further optimization to improve its pharmacokinetic and pharmacodynamic properties.
Direcciones Futuras
EHAP possesses several potential future directions. The compound could be further optimized to improve its pharmacokinetic and pharmacodynamic properties. EHAP could also be modified to improve its selectivity towards specific targets. The compound could also be tested in various animal models to further understand its biological activity and potential applications. EHAP could also be tested in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of EHAP involves the reaction of 3-methyl-2-benzofuran-1,4-dione with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 1-phenyl-1H-pyrazol-5-amine. The final step involves the reaction of the resulting product with ethyl(hexyl)amine. The synthesis of EHAP has been optimized to yield high purity and high yield.
Propiedades
Número CAS |
103445-01-8 |
|---|---|
Nombre del producto |
7'-[Ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one |
Fórmula molecular |
C32H33N3O3 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
7'-[ethyl(hexyl)amino]-3'-methyl-1'-phenylspiro[2-benzofuran-3,4'-chromeno[2,3-c]pyrazole]-1-one |
InChI |
InChI=1S/C32H33N3O3/c1-4-6-7-13-20-34(5-2)24-18-19-27-28(21-24)37-30-29(22(3)33-35(30)23-14-9-8-10-15-23)32(27)26-17-12-11-16-25(26)31(36)38-32/h8-12,14-19,21H,4-7,13,20H2,1-3H3 |
Clave InChI |
ILBAEDWPLGYBSP-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)N(N=C5C)C6=CC=CC=C6 |
SMILES canónico |
CCCCCCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)N(N=C5C)C6=CC=CC=C6 |
Sinónimos |
7-(Ethylhexylamino)-3-methyl-1-phenylspiro[[1]benzopyrano[2,3-c]pyrazole-4(1H),1'(3'H)-isobenzofuran]-3'-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



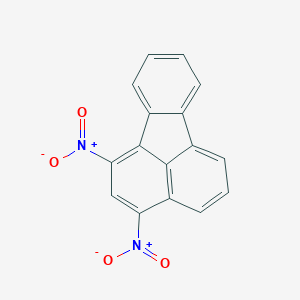
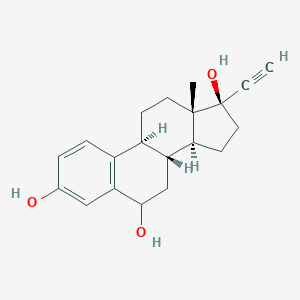
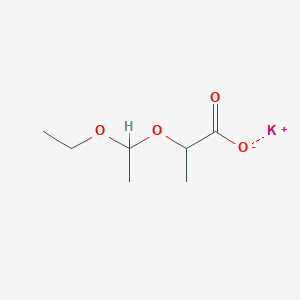
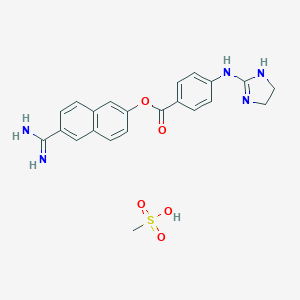
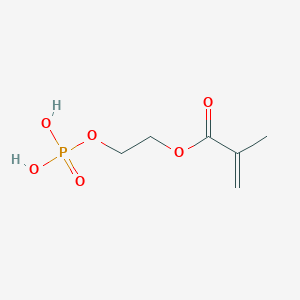
![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)
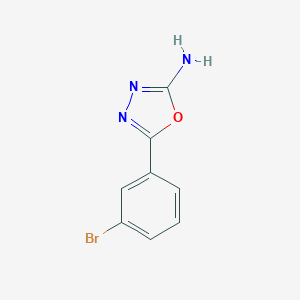
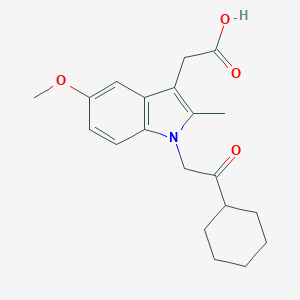
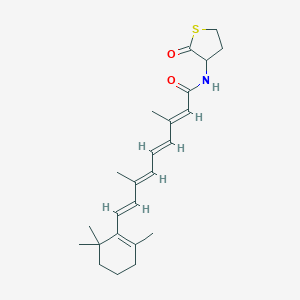
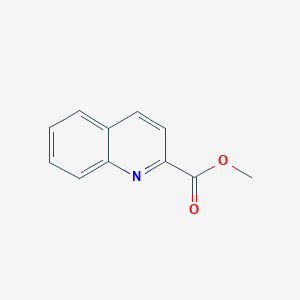
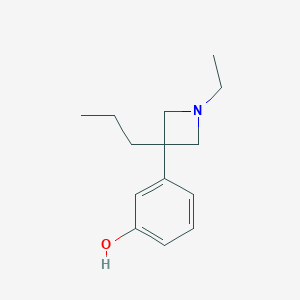
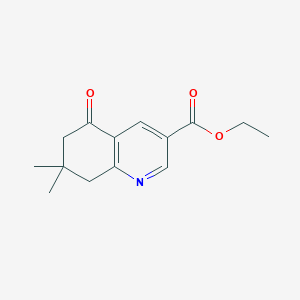
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
